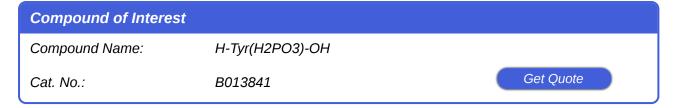


A Technical Guide to the Physicochemical Properties of O-Phospho-L-tyrosine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phospho-L-tyrosine, denoted chemically as **H-Tyr(H2PO3)-OH**, is a critical post-translationally modified amino acid that plays a pivotal role in a vast array of cellular processes. As the product of protein tyrosine kinase (PTK) activity, it functions as a molecular switch in signal transduction pathways, governing cell growth, differentiation, metabolism, and motility.[1] Dysregulation of tyrosine phosphorylation is a hallmark of numerous diseases, most notably cancer, making O-phospho-L-tyrosine and its associated signaling cascades prime targets for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of O-phospho-L-tyrosine, detailed experimental protocols for their determination, and visualizations of its central role in cellular signaling.

Physicochemical Properties

The unique physicochemical characteristics of O-phospho-L-tyrosine dictate its biological function, influencing its interactions with other molecules and its overall stability. These properties are summarized below.

General and Chemical Properties



Property	Value	Reference
Synonyms	Phosphotyrosine, P-Tyr, L- Tyrosine-O-phosphate, H- Tyr(PO3H2)-OH	[1][4][5][6]
Molecular Formula	C9H12NO6P	[1][3][4][5]
Molecular Weight	261.17 g/mol	[1][3][4]
Appearance	White to off-white powder/crystalline solid	[3][6]
CAS Number	21820-51-9	[1][3][5][6]
PubChem CID	30819	[4]

Solubility and Stability

Property	Value	Reference
Solubility	Soluble in 4 M NH4OH (50 mg/ml), PBS (pH 7.2) (10 mg/ml), and water at pH 7.2. Slightly soluble in aqueous acid. The disodium salt has a much higher aqueous solubility of 53 g/L.	[1][5][7]
Storage Temperature	-20°C	[1][5]
Stability	Stable for at least 6 months at 4°C. The molecule is heat- sensitive.	[6][8]

Acid-Base Properties

Property	Value	Reference
pKa Values	<2 (phosphate), 2.4 (-COOH), 5.8 (phosphate), 9.4 (-NH2)	[1]



Spectroscopic and Physical Properties

Property	Value	Reference
Melting Point	225°C	[1][6]
λmax	275 nm (in H2O), 220 nm	[1][5]
Extinction Coefficient (ε)	1,350 M ⁻¹ cm ⁻¹ at 275 nm	[1]
Fluorescence	Excitation max: 265 nm (in H2O), Emission max: 293 nm (in H2O)	[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of O-phospho-L-tyrosine in a laboratory setting.

Protocol 1: Determination of pKa Values by Titration

This protocol outlines the determination of the acid dissociation constants (pKa) of O-phospho-L-tyrosine using acid-base titration.

Materials:

- O-Phospho-L-tyrosine
- 0.1 M Hydrochloric acid (HCl) solution, standardized
- 0.1 M Sodium hydroxide (NaOH) solution, standardized
- Calibrated pH meter and electrode
- · Magnetic stirrer and stir bar
- Burette (50 mL)
- Beakers (50 mL or 100 mL)



· Distilled, deionized water

Procedure:

- Sample Preparation: Accurately weigh a known amount of O-phospho-L-tyrosine to prepare a solution of known concentration (e.g., 20 mM) in a specific volume of distilled water.
- Initial pH Measurement: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Record the initial pH.[9]
- · Acid Titration:
 - Fill a burette with 0.1 M HCl.
 - Add the HCl in small, precise increments (e.g., 0.2 mL).
 - After each addition, allow the pH to stabilize and record the reading.
 - Continue the titration until the pH drops to approximately 1.5.
- Base Titration:
 - Prepare a fresh solution of O-phospho-L-tyrosine as in step 1.
 - Fill a separate burette with 0.1 M NaOH.
 - Add the NaOH in small, precise increments, recording the pH after each addition until the pH reaches approximately 12.5.[9]
- Data Analysis:
 - Plot a titration curve of pH (y-axis) versus the equivalents of acid/base added (x-axis).
 - The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[10] The pKa of the carboxyl group will be the first equivalence point in the basic titration, followed by the second phosphate proton, and finally the amino group. The first phosphate proton's pKa will be determined from the acidic titration.



Protocol 2: Synthesis and Purification of O-Phospho-Ltyrosine Containing Peptides

This protocol provides a general workflow for the solid-phase synthesis of peptides containing O-phospho-L-tyrosine.

Materials:

- · Fmoc-protected amino acids
- Fmoc-Tyr(PO(OBzl)2)-OH or other suitably protected phosphotyrosine analog
- Solid-phase synthesis resin (e.g., Rink Amide resin)
- Coupling reagents (e.g., HBTU, DIC) and base (e.g., DIPEA)
- Deprotection solution (e.g., 20% piperidine in DMF)
- Cleavage cocktail (e.g., Trifluoroacetic acid-based)
- High-Performance Liquid Chromatography (HPLC) system for purification
- Mass spectrometer for characterization

Procedure:

- Resin Preparation: Swell the resin in a suitable solvent like dimethylformamide (DMF).
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin with the deprotection solution.
- Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid with coupling reagents and add it to the resin. Allow the reaction to proceed to completion.
- Washing: Wash the resin thoroughly to remove excess reagents.
- Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence. For the incorporation of phosphotyrosine, use the



protected Fmoc-Tyr(PO(OBzl)2)-OH.

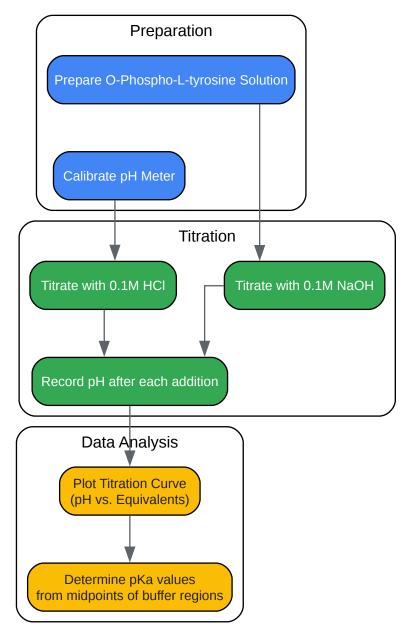
- Cleavage and Deprotection: Once the peptide chain is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups, including the benzyl groups on the phosphate.
- Purification: Purify the crude peptide using reverse-phase HPLC.
- Characterization: Confirm the identity and purity of the synthesized phosphopeptide by mass spectrometry and amino acid analysis.[11]

Visualizations

Diagrams are provided to illustrate key concepts related to O-phospho-L-tyrosine.



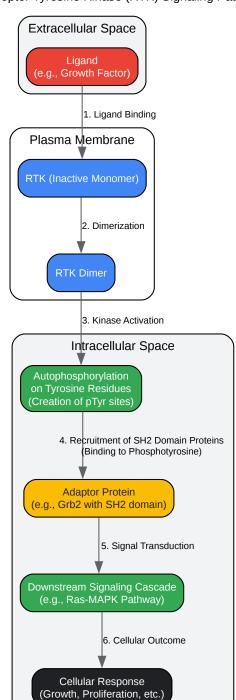
Workflow for pKa Determination of O-Phospho-L-tyrosine



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Caption: Experimental workflow for determining pKa values.





Receptor Tyrosine Kinase (RTK) Signaling Pathway

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Caption: Role of phosphotyrosine in RTK signaling.



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